

Application Notes and Protocols: DB775 in Chromosome Analysis

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Compound of Interest

Compound Name: **DB775**

Cat. No.: **B15601293**

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A comprehensive guide for researchers, scientists, and drug development professionals on the application of **DB775** for the detailed analysis of chromosomal structure and integrity.

Introduction

DB775 is a novel fluorescent dye with a high affinity for DNA, making it a valuable tool for chromosome analysis. Its unique spectral properties and binding characteristics offer distinct advantages in various cytogenetic applications. This document provides detailed application notes and protocols for the use of **DB775** in chromosome analysis, including its utility in chromosome banding, fluorescence in situ hybridization (FISH), and flow cytometry. The information presented here is intended to guide researchers in leveraging **DB775** to achieve high-resolution and reproducible results in their cytogenetic studies.

Core Applications and Advantages

DB775 can be employed in a range of chromosome analysis techniques, offering several key benefits:

- Enhanced Visualization: The strong fluorescence emission of **DB775** allows for clear and high-contrast imaging of chromosomes.
- High Resolution: Its specific binding to DNA enables the detailed visualization of chromosomal bands and other structural features.

- **Versatility:** **DB775** is compatible with multiple platforms, including fluorescence microscopy and flow cytometry.
- **Photostability:** The dye exhibits robust photostability, allowing for prolonged imaging and analysis without significant signal loss.

Quantitative Data Summary

The following table summarizes key quantitative parameters of **DB775** relevant to its application in chromosome analysis.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	490 nm	Compatible with standard blue laser lines.
Emission Maximum (λ_{em})	525 nm	Emits in the green spectrum.
Molar Extinction Coefficient	$\sim 75,000 \text{ M}^{-1}\text{cm}^{-1}$	Indicates strong light absorption.
Quantum Yield	> 0.8	High efficiency of fluorescence emission.
Optimal Staining Concentration	0.5 - 2.0 μM	Concentration may need optimization based on cell type and application.
Incubation Time	15 - 30 minutes	At room temperature.

Experimental Protocols

Protocol 1: DB775 Staining for Chromosome Banding

This protocol outlines the procedure for using **DB775** to generate banding patterns on metaphase chromosomes, which is crucial for karyotyping and identifying chromosomal abnormalities.

Materials:

- Metaphase chromosome spreads on glass slides
- **DB775** stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Coplin jars
- Antifade mounting medium
- Coverslips
- Fluorescence microscope with appropriate filters

Procedure:

- Prepare **DB775** Staining Solution: Dilute the 1 mM **DB775** stock solution in PBS to a final concentration of 1 μ M. Protect the solution from light.
- Slide Preparation: If slides have been stored, allow them to come to room temperature.
- Staining: Immerse the slides in the **DB775** staining solution in a Coplin jar for 20 minutes at room temperature in the dark.
- Washing: Briefly rinse the slides in PBS to remove excess stain.
- Mounting: Mount a coverslip onto each slide using an antifade mounting medium.
- Imaging: Visualize the chromosomes using a fluorescence microscope equipped with a filter set appropriate for **DB775** (e.g., FITC filter set). Capture images for analysis.

Protocol 2: DB775 as a Counterstain in Fluorescence In Situ Hybridization (FISH)

DB775 can be used as an effective counterstain in FISH procedures to visualize the entire chromosome complement in relation to the specific FISH probes.

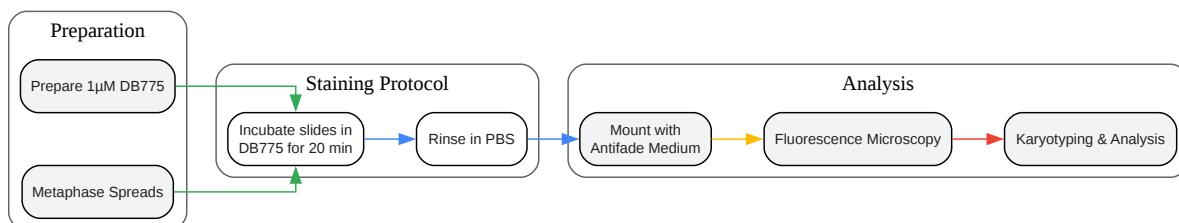
Materials:

- Slides with completed FISH hybridization and probe detection
- **DB775** stock solution (1 mM in DMSO)
- PBS, pH 7.4
- Antifade mounting medium with DAPI (optional, for comparison)
- Coverslips
- Fluorescence microscope with appropriate filters

Procedure:

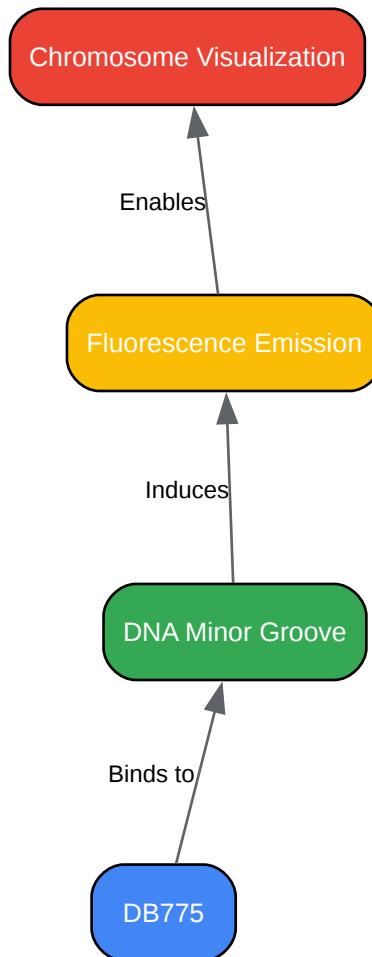
- Post-Hybridization Washes: Complete all post-hybridization washing steps as per your standard FISH protocol.
- Prepare **DB775** Counterstain Solution: Dilute the 1 mM **DB775** stock solution in PBS to a final concentration of 0.5 μ M.
- Counterstaining: Apply the **DB775** counterstain solution to the hybridization area on the slide and incubate for 15 minutes at room temperature in the dark.
- Final Wash: Briefly wash the slide in PBS.
- Mounting: Mount a coverslip using an antifade mounting medium.
- Imaging: Visualize the FISH signals and the **DB775**-counterstained chromosomes using a fluorescence microscope with the appropriate filter sets for both the FISH probes and **DB775**.

Visualizations



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Caption: Workflow for **DB775** chromosome banding.



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